Cas no 141113-42-0 (1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI))

1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI) structure
141113-42-0 structure
Product Name:1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI)
Numero CAS:141113-42-0
MF:C11H9F2N3O
MW:237.205468893051
CID:134577
PubChem ID:820278
Update Time:2025-04-19

1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI)
    • 1H-1,2,4-Triazole, 1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]-
    • POSACONAZOLE INTER-6
    • 1-((2-(2,4-difluorophenyl)oxiran-2-yl
    • 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl-1H-1,2,4-triazole
    • 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • 1-[2-(2,4-dichloro-phenyl)-hexyl]-1H-[1,2,4]triazole
    • 1-[2-(2,4-dichlorophenyl)hexyl]-1H-1,2,4-triazole
    • 1-< 2-(2,4-Dichlorphenyl)-hexyl> -1,2,4-triazol
    • 1H-1,2,4-Triazole, 1-[2-(2,4-dichlorophenyl)hexyl]-
    • 2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-difluorophenyl)oxirane
    • 1-[[(2S)-2-(2,4-DIFLUOROPHENYL)OXIRANYL]METHYL]-1H-1,2,4-TRIAZOLE
    • 1-{[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
    • 141113-42-0
    • SCHEMBL8718832
    • 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
    • Inchi: 1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2/t11-/m0/s1
    • Chiave InChI: UIXQTZYZQHYHRL-NSHDSACASA-N
    • Sorrisi: FC1C=C(C=CC=1[C@]1(CN2C=NC=N2)CO1)F

Proprietà calcolate

  • Massa esatta: 237.07136824g/mol
  • Massa monoisotopica: 237.07136824g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 294
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 43.2Ų

Proprietà sperimentali

  • Densità: 1.46
  • Punto di ebollizione: 370.5 °C at 760 mmHg
  • Punto di infiammabilità: 370.5 °C at 760 mmHg
  • PSA: 43.24000
  • LogP: 1.48200
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti